molecular formula C18H12N2O2 B094307 9-(4-Nitrophenyl)-9H-carbazole CAS No. 16982-76-6

9-(4-Nitrophenyl)-9H-carbazole

Cat. No.: B094307
CAS No.: 16982-76-6
M. Wt: 288.3 g/mol
InChI Key: CDGXAOCJQUZBID-UHFFFAOYSA-N
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Description

9-(4-Nitrophenyl)-9H-carbazole is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photophysical Properties and Aggregation-Induced Emission : Nitrophenyl substituted carbazole derivatives, including 9-(4-nitrophenyl)-9H-carbazole, have been studied for their photophysical properties. These compounds exhibit aggregation-induced emission properties and bright luminescence, which are significant for applications in organic electronics and photonics (Hu et al., 2018).

  • Crystal Structures and Interactions : The crystal structures of different carbazole derivatives demonstrate various intermolecular forces, such as van der Waals and pi-pi interactions, which are essential for understanding the material properties for electronic and photonic applications (Kubicki et al., 2007).

  • Electrochemical and Electrochromic Properties : Carbazole derivatives are explored for their electrochemical activity and electrochromic properties. These properties are crucial for developing materials for electronic displays and sensors (Hu et al., 2013).

  • Antimicrobial Activities : 9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in medical and pharmaceutical fields (Salih et al., 2016).

  • Thermoresponsive Properties : Studies on copolymers incorporating 9-(4-Vinylbenzyl)-9H-carbazole reveal thermoresponsive properties, which are useful in developing smart materials and coatings (Lessard et al., 2012).

  • Bacterial Biotransformation and Pharmacological Applications : Carbazole derivatives are also studied for their transformation by bacterial strains, leading to the production of various hydroxylated metabolites. This transformation is significant for pharmacological applications (Waldau et al., 2009).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include carbazole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular signaling pathways .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been studied . These studies often involve determining how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The effects of similar indole derivatives have been studied extensively . These effects can vary widely, depending on the specific targets and pathways involved .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . For example, the presence of certain chemicals in the environment can affect the activity of the compound, and changes in temperature or pH can affect its stability .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

9-(4-nitrophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGXAOCJQUZBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347772
Record name 9-(4-Nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-76-6
Record name 9-(4-Nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 334.4 (2 mol) of carbazole, 472.8 g of p-chloro-nitrobenzene (3 mol) and 691 g (5 mol) of anhydrous potassium carbonate were stirred in 1500 ml of dimethylacetamide for 13 h at reflex temperature. The reaction mixture was then poured into 7 of water and the precipitate separated by suction filtering. Said precipitate was stirred in 4 of water and neutralized with 1 N hydrochloric acid, whereupon the precipitate was filtered again. After drying the solid product was recrystallized from a mixture of tetrahydrofuran and methanol and the yellow product obtained was dried. Yield: 465 g. Melting point: 211° C.
[Compound]
Name
334.4
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
472.8 g
Type
reactant
Reaction Step One
Quantity
691 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 9-(4-Nitrophenyl)-9H-carbazole and how does this relate to its applications?

A1: this compound features a carbazole ring system linked to a nitrobenzene ring. [] This D-π-A structure (Donor-π bridge-Acceptor) is particularly interesting for applications in organic electronics, specifically as a potential component in organic photovoltaic devices. [] The carbazole unit acts as an electron donor, while the nitrobenzene group acts as an electron acceptor. This arrangement facilitates charge transfer upon light absorption, a crucial property for efficient solar cell materials.

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